[1,1'-Biphenyl]-3,4'-dicarbaldehyde
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Overview
Description
Biphenyl-3,4’-dicarbaldehyde: is an organic compound with the molecular formula C14H10O2 It consists of two benzene rings connected by a single bond, with aldehyde groups attached to the 3 and 4’ positions
Mechanism of Action
Target of Action
The primary targets of [1,1’-Biphenyl]-3,4’-dicarbaldehyde, also known as Biphenyl-3,4’-dicarbaldehyde, are the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, Biphenyl-3,4’-dicarbaldehyde can potentially influence the immune system’s ability to recognize and destroy cancer cells .
Mode of Action
Biphenyl-3,4’-dicarbaldehyde interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition can prevent the suppression of the immune response against cancer cells, allowing the immune system to more effectively attack and destroy these cells .
Biochemical Pathways
The action of Biphenyl-3,4’-dicarbaldehyde affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can enhance the immune system’s ability to recognize and destroy cancer cells .
Pharmacokinetics
It is known that small molecule inhibitors like biphenyl-3,4’-dicarbaldehyde generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Biphenyl-3,4’-dicarbaldehyde’s action primarily involve the enhancement of the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can prevent the suppression of the immune response, allowing the immune system to more effectively recognize and destroy cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Biphenyl-3,4’-dicarbaldehyde. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-3,4’-dicarbaldehyde can be synthesized through several methods. One common approach involves the condensation of biphenyl derivatives with formylating agents under controlled conditions. For example, the reaction of biphenyl with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) can yield biphenyl-3,4’-dicarbaldehyde .
Industrial Production Methods: Industrial production of biphenyl-3,4’-dicarbaldehyde typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Biphenyl-3,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Biphenyl-3,4’-dicarboxylic acid.
Reduction: Biphenyl-3,4’-diol.
Substitution: Nitro-biphenyl derivatives.
Scientific Research Applications
Chemistry: Biphenyl-3,4’-dicarbaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of Schiff bases and other functionalized biphenyl derivatives .
Biology and Medicine: In biological research, biphenyl-3,4’-dicarbaldehyde is utilized in the development of fluorescent probes and sensors. Its derivatives have shown potential as antimicrobial and anticancer agents .
Industry: In the industrial sector, biphenyl-3,4’-dicarbaldehyde is employed in the production of polymers and advanced materials. It is also used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis .
Comparison with Similar Compounds
Biphenyl-4,4’-dicarbaldehyde: Similar structure but with aldehyde groups at the 4,4’ positions.
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde:
Uniqueness: Biphenyl-3,4’-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which influences its reactivity and the types of derivatives that can be synthesized. This structural feature makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
3-(4-formylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGOKCIGYXXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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